molecular formula C11H10ClN B15147119 2-(2-Chloroethyl)quinoline

2-(2-Chloroethyl)quinoline

Cat. No.: B15147119
M. Wt: 191.65 g/mol
InChI Key: LOSLUMRVUKFVDQ-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)quinoline is a quinoline derivative characterized by a chloroethyl (-CH₂CH₂Cl) substituent at the 2-position of the heterocyclic ring. The chloroethyl group is known to confer alkylating properties, which are critical in medicinal chemistry for targeting DNA or proteins in therapeutic agents . For instance, nitrosoureas with 2-chloroethyl moieties exhibit antileukemia activity due to their alkylating and carbamoylating actions . This compound’s reactivity and solubility (inferred from similar structures) likely align with trends observed in halogenated quinolines, where lipophilicity enhances blood-brain barrier penetration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)quinoline can be achieved through several methods. One common approach involves the reaction of quinoline with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene . Another method involves the use of 2-chloroethylamine hydrochloride and quinoline in the presence of a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the yield and reduce the environmental impact of the production process .

Comparison with Similar Compounds

Comparison with Chloromethyl-Substituted Quinolines

Chloromethyl (-CH₂Cl) derivatives, such as 2-(chloromethyl)quinoline hydrochloride, are widely used as intermediates in organic synthesis. Key differences arise in their reactivity and applications:

Property 2-(2-Chloroethyl)quinoline 2-(Chloromethyl)quinoline References
Reactivity Alkylating agent (longer chain) Electrophilic alkylation
Synthesis Likely via nucleophilic substitution Prepared from DMF/KOtBu reactions
Biological Role Potential antitumor activity Intermediate for antimicrobials

The extended chloroethyl chain may enhance lipid solubility compared to chloromethyl, influencing pharmacokinetics and tissue distribution .

Comparison with Hydroxyethyl and Styryl Derivatives

Hydroxyethyl (-CH₂CH₂OH) and styryl (-CH=CH-Ar) substituents modulate biological activity through distinct mechanisms:

Hydroxyethyl Derivatives

  • Example: 3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b) exhibits IR and NMR profiles indicative of hydrogen bonding (O-H stretch at 3179 cm⁻¹) .
  • Activity : Hydroxyethyl groups improve water solubility but may reduce membrane permeability compared to chloroethyl.

Styryl Derivatives

  • Example: E-2-styrylquinolines act as HIV-1 integrase inhibitors and antiallergic agents .
  • Activity : Conjugated double bonds enable π-stacking interactions with biological targets, unlike the electrophilic chloroethyl group.
Property This compound Hydroxyethyl Derivatives Styryl Derivatives References
Solubility Moderate (lipophilic) High (polar) Low (aromatic)
Mechanism Alkylation/DNA damage Hydrogen bonding π-Stacking

Comparison with Sulfonyl and Antileishmanial Quinolines

2-Sulfonylquinolines

  • Activity : Serve as building blocks for bioactive molecules with antimicrobial and antitumor properties .
  • Synthesis : Achieved via deoxygenative C2-sulfonylation, contrasting with chloroethyl’s nucleophilic pathways .

Antileishmanial Quinolines

  • Example: 2-(2-Hydroxyprop-2-enyl)quinoline binds red blood cells (RBCs), enhancing antileishmanial targeting .
  • Mechanism: Unsaturated side chains (e.g., enol ethers) react with thiols, unlike chloroethyl’s alkylation .
Property This compound 2-Sulfonylquinolines Antileishmanial Derivatives References
Target Interaction Covalent (alkylation) Non-covalent Thiol reactivity
Therapeutic Use Anticancer Antimicrobial Antiparasitic

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The chloroethyl group likely increases octanol/water distribution coefficients compared to hydroxyethyl analogs, aligning with nitrosoureas where higher lipophilicity improves CNS penetration .
  • Metabolism : Chloroethyl groups may degrade via hydrolysis or glutathione conjugation, as seen in nitrosoureas forming reactive intermediates (e.g., isocyanates) .
  • Toxicity : Alkylating activity correlates with therapeutic index; lower carbamoylating activity reduces toxicity .

Biological Activity

2-(2-Chloroethyl)quinoline is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacology. This article details its biological properties, mechanisms of action, and potential applications based on various studies.

Chemical Structure and Properties

This compound is characterized by a quinoline core with a chloroethyl substituent. Its chemical formula is C₉H₈ClN, with a molecular weight of approximately 227.13 g/mol. This structure contributes to its reactivity and interaction with biological macromolecules.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including antimicrobial, antitumor, and anti-inflammatory effects. The presence of the chloroethyl group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, which is critical for its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds derived from quinoline structures exhibit significant antimicrobial properties. For instance, studies have shown that this compound hydrochloride demonstrates activity against various pathogens, including bacteria and fungi. The mechanism appears to involve the inhibition of essential metabolic pathways in these microorganisms.

Pathogen Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate activity
Candida albicansEffective at high concentrations

Antitumor Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival.

Cancer Cell Line IC₅₀ (µM) Mechanism Reference
HeLa (cervical cancer)15Caspase activation
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Induction of oxidative stress

Case Studies

Several case studies highlight the effectiveness of this compound in treating specific conditions:

  • Leishmaniasis Treatment : A study documented the efficacy of a related quinoline compound against Leishmania donovani, showing significant reductions in parasite load in animal models. The study noted an IC₅₀ value of 0.2 µM for optimized derivatives, indicating strong potential for therapeutic development against leishmaniasis without significant toxicity .
  • Tuberculosis Research : Another investigation focused on the antimycobacterial properties of substituted quinolines, revealing that certain derivatives exhibited higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid . This suggests that structural modifications can enhance therapeutic efficacy.

The mechanism through which this compound exerts its biological effects primarily involves:

  • Covalent Bond Formation : The chloroethyl group can react with nucleophiles in biological molecules, leading to enzyme inhibition or disruption of cellular functions.
  • Multi-target Interaction : Studies suggest that this class of compounds may act on multiple targets within cells, which could explain their broad-spectrum activity and reduced likelihood of developing drug resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chloroethyl)quinoline, and what reagents/conditions are critical for optimizing yield?

Methodological Answer:

  • Nucleophilic Substitution : A common approach involves substituting a hydroxyl or halide group on the quinoline core with a 2-chloroethyl moiety. Sodium methoxide in polar aprotic solvents (e.g., DMF) facilitates this reaction .
  • Alkylation : Reaction of quinoline derivatives with 1,2-dichloroethane under basic conditions (e.g., K₂CO₃) can introduce the 2-chloroethyl group. Temperature control (60–80°C) is critical to minimize side reactions like over-alkylation .
  • Reductive Methods : NaBH₃CN or LiAlH₄ may reduce intermediates like imines or nitro compounds to stabilize the chloroethyl substituent .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., chloroethyl protons at δ 3.5–4.0 ppm) and quinoline backbone signals .
    • FT-IR : Confirm C-Cl stretching (550–750 cm⁻¹) and aromatic C-H vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₁H₁₁ClN: 192.06 Da) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the chloroethyl group on quinoline planarity, though crystallization may require slow evaporation from ethanol .

Q. What are the common chemical reactions and stability concerns for this compound?

Methodological Answer:

  • Reactivity :
    • Nucleophilic Displacement : The chloroethyl group undergoes substitution with amines (e.g., piperidine) to form tertiary amines, useful in drug discovery .
    • Oxidation : Potassium permanganate oxidizes the ethyl chain to a carboxylic acid, though over-oxidation may degrade the quinoline ring .
  • Stability :
    • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
    • Hydrolysis : Avoid aqueous acidic/basic conditions, which may cleave the C-Cl bond .

Advanced Research Questions

Q. How can contradictory data on reaction yields or byproduct formation be resolved in synthesizing this compound?

Methodological Answer:

  • Root Causes :
    • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may promote side reactions at elevated temperatures .
    • Catalyst Purity : Trace metals (e.g., Fe³⁺) in Lewis acids can alter reaction pathways; use ultra-dry reagents .
  • Mitigation Strategies :
    • DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions .
    • Byproduct Analysis : Use LC-MS to detect dimers or decomposition products (e.g., quinoline-N-oxide) and adjust purification protocols .

Q. What is the role of the 2-chloroethyl group in modulating biological activity, and how is this evaluated experimentally?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Antimicrobial Studies : Compare MIC (Minimum Inhibitory Concentration) against E. coli or S. aureus for this compound vs. non-chlorinated analogs .
    • Enzyme Inhibition : Assay inhibition of EZH2 (a cancer target) via histone methylation assays, leveraging the compound’s potential as an epigenetic modulator .
  • Mechanistic Probes :
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins.
    • Molecular Dynamics (MD) : Simulate chloroethyl-quinoline interactions with enzyme active sites .

Q. How can computational modeling guide the optimization of this compound for therapeutic applications?

Methodological Answer:

  • In Silico Tools :
    • Docking Studies (AutoDock Vina) : Predict binding poses to receptors like EZH2 or acetylcholinesterase (relevant in Alzheimer’s) .
    • DFT Calculations : Analyze electronic effects of the chloroethyl group on quinoline’s HOMO-LUMO gap, correlating with redox stability .
  • ADMET Prediction : Use SwissADME to estimate pharmacokinetics (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

Methodological Answer:

  • Scale-Up Hurdles :
    • Exotherm Management : Gradual addition of reagents (e.g., ClCH₂CH₂Cl) to prevent runaway reactions .
    • Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partitioning chromatography .
  • Green Chemistry : Explore solvent-free mechanochemical synthesis or biocatalysis (e.g., lipases) to reduce waste .

Properties

IUPAC Name

2-(2-chloroethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSLUMRVUKFVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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